2,5,5-Trimethylhexan-1-ol

Description

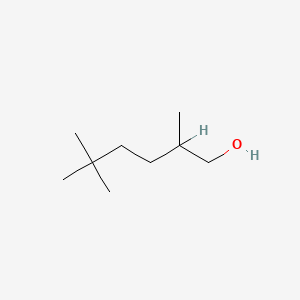

Structure

3D Structure

Properties

IUPAC Name |

2,5,5-trimethylhexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-8(7-10)5-6-9(2,3)4/h8,10H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNGABCTADSMHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)(C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601006308 | |

| Record name | 2,5,5-Trimethylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85712-03-4 | |

| Record name | 2,5,5-Trimethyl-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85712-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,5-Trimethylhexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085712034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5,5-Trimethylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,5-trimethylhexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2,5,5 Trimethylhexan 1 Ol

Established Synthetic Routes

The traditional synthesis of 2,5,5-trimethylhexan-1-ol relies on two principal reactions: the hydration of the corresponding alkene and the reduction of the corresponding carboxylic acid. These methods are well-documented and provide reliable pathways to the target molecule.

Hydration of 2,5,5-Trimethylhex-1-ene

The hydration of 2,5,5-trimethylhex-1-ene is a key method for the synthesis of this compound. To obtain the primary alcohol, an anti-Markovnikov addition of water across the double bond is required. This is typically achieved through a two-step process known as hydroboration-oxidation.

In the first step, 2,5,5-trimethylhex-1-ene is treated with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF). The boron atom adds to the less substituted carbon of the alkene, and a hydrogen atom adds to the more substituted carbon. This regioselectivity is driven by both steric and electronic factors. The bulky trimethylpentyl group hinders the approach of the boron to the internal carbon, favoring its addition to the terminal carbon. This hydroboration step is a syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond. redalyc.orgchemistrysteps.com The reaction proceeds through a concerted mechanism, avoiding the formation of a carbocation intermediate and thus preventing rearrangements. libretexts.orglibretexts.org

The second step involves the oxidation of the resulting trialkylborane. Treatment with hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (B78521) (NaOH), replaces the boron atom with a hydroxyl group. masterorganicchemistry.commasterorganicchemistry.com This oxidation proceeds with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom in the same position. masterorganicchemistry.com

Table 1: Key Steps in the Hydroboration-Oxidation of 2,5,5-Trimethylhex-1-ene

| Step | Reagents | Intermediate/Product | Key Features |

| Hydroboration | 2,5,5-Trimethylhex-1-ene, BH₃-THF | Tri(2,5,5-trimethylhexyl)borane | Anti-Markovnikov, Syn-addition, Concerted mechanism |

| Oxidation | Hydrogen peroxide (H₂O₂), Sodium hydroxide (NaOH) | This compound | Retention of stereochemistry, Formation of primary alcohol |

Reduction of 2,5,5-Trimethylhexanoic Acid

Another established route to this compound is the reduction of 2,5,5-trimethylhexanoic acid. Carboxylic acids are generally resistant to reduction, requiring strong reducing agents. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it is powerful enough to reduce carboxylic acids to primary alcohols. wikipedia.orgorganic-chemistry.org

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the high reactivity of LiAlH₄ with water and other protic solvents. ic.ac.uk The mechanism involves the deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt and hydrogen gas. Subsequently, the aluminum hydride species coordinates to the carbonyl oxygen, and a hydride ion is delivered to the carbonyl carbon. This is followed by the elimination of an aluminate species to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of LiAlH₄ to the corresponding alkoxide. Finally, an acidic workup is required to protonate the alkoxide and yield this compound. masterorganicchemistry.comyoutube.com

Table 2: Reduction of 2,5,5-Trimethylhexanoic Acid with LiAlH₄

| Reactant | Reagent | Solvent | Product |

| 2,5,5-Trimethylhexanoic Acid | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | This compound |

Advanced Synthetic Approaches and Innovations

While the established routes are reliable, research continues to explore more advanced and innovative methods for the synthesis of primary alcohols like this compound. These approaches often focus on improving efficiency, selectivity, and sustainability.

One such approach involves the use of Grignard reagents. While not a direct synthesis of this compound, the reaction of a suitable Grignard reagent with 2,5,5-trimethylhexanal would yield a secondary alcohol, which could then potentially be further modified. A more direct, albeit hypothetical, application would be the reaction of a formaldehyde (B43269) equivalent with the Grignard reagent derived from 1-bromo-2,5,5-trimethylhexane. However, the preparation of this specific Grignard reagent could be challenging. A patent describes the synthesis of related tertiary alcohols by reacting 3,5,5-trimethylhexan-1-al with Grignard reagents, highlighting the utility of this class of reactions in building complex alcohol structures.

Recent advancements in the synthesis of primary alcohols often focus on catalytic methods. benthamdirect.comresearchgate.netresearchgate.net For instance, the catalytic hydrogenation of the corresponding aldehyde, 2,5,5-trimethylhexanal, would be a viable route. This could be achieved using various metal catalysts under a hydrogen atmosphere. The development of selective and reusable catalysts is an active area of research.

Mechanistic Investigations of Formation Reactions

The mechanisms of the established synthetic routes for this compound have been extensively studied.

The hydroboration-oxidation of 2,5,5-trimethylhex-1-ene proceeds through a well-understood concerted, four-membered transition state in the hydroboration step. redalyc.org The steric bulk of the 2,5,5-trimethylpentyl group is the primary factor dictating the anti-Markovnikov regioselectivity, directing the boron atom to the terminal, less hindered carbon atom. bolivianchemistryjournal.org The subsequent oxidation step involves the migration of the alkyl group from the boron to an oxygen atom of the peroxide, with the key feature being the retention of configuration at the migrating carbon center. masterorganicchemistry.comyale.edu

The reduction of 2,5,5-trimethylhexanoic acid with LiAlH₄ involves a series of nucleophilic acyl substitution and addition steps. The initial acid-base reaction between the carboxylic acid and the hydride is followed by the coordination of the aluminum to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A key mechanistic feature is the stepwise reduction, first to an aldehyde intermediate which is immediately reduced further to the primary alcohol. The high reactivity of LiAlH₄ ensures the reaction proceeds to completion. masterorganicchemistry.comyoutube.com

Chemical Reactivity and Derivatization of 2,5,5 Trimethylhexan 1 Ol

Alcohol Functional Group Transformations

The hydroxyl group of 2,5,5-Trimethylhexan-1-ol can undergo a variety of transformations typical of primary alcohols, including oxidation, esterification, etherification, and conversion to alkyl halides.

Oxidation: Primary alcohols can be oxidized to form aldehydes or further to carboxylic acids. The oxidation of this compound to 2,5,5-trimethylhexanal requires mild oxidizing agents to prevent overoxidation. More vigorous conditions will yield 2,5,5-trimethylhexanoic acid. Due to steric hindrance around the alcohol, specialized or more potent catalytic systems may be required for efficient conversion. For instance, stable nitroxyl (B88944) radicals like 2-azaadamantane (B3153908) N-oxyl (AZADO) have proven effective in converting various sterically hindered alcohols to their corresponding carbonyl compounds. organic-chemistry.org Heterogeneous catalysts composed of palladium, bismuth, and tellurium on a carbon support have also been shown to be highly effective for the aerobic oxidation of diverse aliphatic primary alcohols to carboxylic acids. acs.org

| Reagent/Catalyst System | Product | Reaction Type |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 2,5,5-Trimethylhexanal | Aldehyde Synthesis |

| Potassium permanganate (B83412) (KMnO₄), heat | 2,5,5-Trimethylhexanoic acid | Carboxylic Acid Synthesis |

| TEMPO/Sodium hypochlorite | 2,5,5-Trimethylhexanal | Selective Aldehyde Synthesis |

| Heterogeneous Pd–Bi–Te/C, O₂ | 2,5,5-Trimethylhexanoic acid | Aerobic Oxidation acs.org |

Esterification: this compound reacts with carboxylic acids in the presence of an acid catalyst, such as sulfuric acid, to form esters. This process, known as Fischer esterification, is a reversible reaction. The rate of esterification can be slower than that of less hindered alcohols due to the steric bulk impeding the approach of the carboxylic acid. Research on the esterification of the similarly branched 2-ethylhexan-1-ol (B42007) with dicarboxylic acids using p-toluenesulfonic acid as a catalyst demonstrates the feasibility of such reactions for industrial applications like plasticizer synthesis. researchgate.net

| Reactant | Catalyst | Ester Product Name |

|---|---|---|

| Acetic Acid | H₂SO₄ | 2,5,5-Trimethylhexyl acetate |

| Benzoic Acid | H₂SO₄ | 2,5,5-Trimethylhexyl benzoate |

| Adipic Acid | p-TSA | Bis(2,5,5-trimethylhexyl) adipate |

Ether Synthesis: The synthesis of ethers from this compound can be achieved, most commonly via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to attack an alkyl halide. For a sterically hindered alcohol, this pathway is most effective when the accompanying alkyl halide is unhindered (e.g., methyl iodide or ethyl bromide). The reverse process, converting the alcohol to an alkyl halide or tosylate and reacting it with an alkoxide, would involve a very slow SN2 reaction due to steric hindrance. sketchy.comyoutube.com

Conversion to Alkyl Halides: Reaction with concentrated hydrohalic acids (e.g., HBr, HCl) can convert the alcohol into an alkyl halide. For unhindered primary alcohols, this reaction typically proceeds via an SN2 mechanism. chemistrysteps.com However, for sterically hindered primary alcohols like neopentyl alcohol, the reaction often involves the formation of a primary carbocation which then undergoes rearrangement to a more stable tertiary carbocation before the nucleophile attacks. pearson.com Given the structure of this compound, a similar SN1-type pathway with a hydride shift from the C-2 position to the C-1 position would be expected, leading to a rearranged tertiary carbocation and the formation of 2-halo-2,5,5-trimethylhexane as the major product.

Stereoselective and Regioselective Reactions

Stereoselectivity: this compound is a chiral molecule, as the C-2 carbon is a stereocenter.

In reactions where the bonds to the chiral center are not broken, such as in Fischer esterification or the formation of an alkoxide for ether synthesis, the reaction proceeds with retention of configuration. The stereochemistry of the C-2 carbon remains unchanged.

Achieving stereoselectivity in reactions that might create a new chiral center or modify the existing one would require the use of specialized chiral catalysts or reagents. There is limited specific research on such reactions for this particular compound.

Regioselectivity: As this compound possesses only one functional group (the primary hydroxyl group), most standard chemical transformations are inherently regioselective. Reactions such as oxidation, esterification, and etherification will occur exclusively at the C-1 hydroxyl group. Regioselectivity would become a more significant consideration only in reactions designed to functionalize the C-H bonds of the alkyl chain, which typically require specific and advanced catalytic systems. For example, some catalysts can promote the selective oxidation of unhindered primary alcohols in the presence of more hindered ones, demonstrating regioselectivity between different molecules. ias.ac.in

Catalytic Conversions Involving this compound

Catalytic methods offer efficient and often more environmentally friendly routes for the transformation of alcohols.

Catalytic Oxidation: The use of molecular oxygen as the terminal oxidant in the presence of a metal catalyst is a key green chemistry approach. Heterogeneous catalysts, such as those based on palladium or ruthenium, are effective for the aerobic oxidation of alcohols. acs.orgias.ac.in These systems can be tailored to selectively produce either the aldehyde or the carboxylic acid. For sterically hindered alcohols, the choice of catalyst and reaction conditions is critical to achieve high yields. acs.orgias.ac.in

| Catalyst System | Oxidant | Primary Product | Key Advantage |

|---|---|---|---|

| Pd/C or Pt/C | O₂ (Air) | Aldehyde or Carboxylic Acid | Use of air as oxidant |

| Ru-based complexes | O₂ (Air) | Aldehyde | High selectivity for aldehyde |

| Fe₃O₄@SiO₂@Pd Nanoparticles | O₂ (Air) | Aldehyde | Magnetically recoverable catalyst ias.ac.in |

Catalytic Dehydrogenation: An alternative to oxidation is the catalytic dehydrogenation of this compound to produce 2,5,5-trimethylhexanal and hydrogen gas (H₂). This process is an equilibrium-limited reaction and is typically carried out at high temperatures over metal catalysts, such as copper or ruthenium complexes. It represents an atom-economical method for aldehyde synthesis, as the only byproduct is hydrogen.

Catalytic Ether and Ester Synthesis: Solid acid catalysts, such as acidic ion-exchange resins or zeolites, can be used to catalyze esterification and etherification reactions. For example, the synthesis of ethyl hexyl ether has been studied using acidic ion-exchange resins. rsc.org These heterogeneous catalysts are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling, which is advantageous for industrial-scale production.

Applications of 2,5,5 Trimethylhexan 1 Ol in Organic Synthesis and Industrial Chemistry

Utilization as a Solvent in Chemical Processes

2,5,5-Trimethylhexan-1-ol is classified and supplied as a solvent for use in various chemical processes. pinpools.com Its branched alkyl structure and hydroxyl group give it properties consistent with other medium-chain alcohols, allowing it to dissolve a range of organic compounds.

Specific Reagent in the Synthesis of Functional Compounds

The most specific and well-documented application of this compound is its use as a reagent in the synthesis of specialized molecules, particularly those designed for light absorption.

This compound is identified as an advantageous alcohol for the synthesis of 2-phenyl-1,2,3-benzotriazole derivatives, which are highly effective UV absorbers used in cosmetic and industrial applications. google.com These compounds are crucial for protecting materials and human skin from the damaging effects of ultraviolet radiation.

The synthesis is a two-step process:

Chloroalkylation: A parent benzotriazole (B28993) compound is reacted with an aldehyde (like formaldehyde) and hydrogen chloride in the presence of a Lewis acid or proton acid catalyst (such as zinc chloride) to produce a chloroalkylated benzotriazole intermediate. google.com

Conversion: The intermediate is then reacted with an alcohol. Using branched C6-C10 alcohols, such as this compound, in this step leads to the formation of benzotriazoles that are particularly suitable for use in cosmetic oils. google.compatentinspiration.com

The integration of the 2,5,5-trimethylhexyl group from the alcohol into the final benzotriazole molecule enhances its performance and compatibility with various formulations. google.com The resulting UV absorbers are typically colorless or yellowish liquids or crystalline substances that can be incorporated into topical compositions like sunscreens to provide protection against UV radiation. google.com

Participation in Chloroalkylation Reactions for Benzotriazole Formation

A comprehensive review of scientific literature and chemical databases reveals a notable absence of documented research on the participation of this compound in chloroalkylation reactions for the formation of benzotriazole. While the alkylation of benzotriazole is a well-established method for the synthesis of a variety of derivatives with applications in medicinal chemistry and materials science, the use of this compound as a reactant in this specific synthetic route has not been reported.

Chloroalkylation reactions typically involve the introduction of an alkyl group onto a substrate through the use of a chloroalkylating agent. In the context of benzotriazole synthesis, this would entail the reaction of a suitable precursor with a chloroalkyl derivative. However, the chemical literature does not provide any instances of this compound being utilized for this purpose.

General methods for the N-alkylation of benzotriazole often employ alkyl halides, sulfates, or other activated species in the presence of a base. The direct use of a long-chain, sterically hindered primary alcohol such as this compound for chloroalkylation leading to benzotriazole derivatives is not described.

Due to the lack of available research, no detailed reaction mechanisms, research findings, or data tables concerning the involvement of this compound in the chloroalkylation for benzotriazole formation can be presented. Further experimental investigation would be required to determine the feasibility and outcomes of such a reaction.

Computational Chemistry and Spectroscopic Analysis of 2,5,5 Trimethylhexan 1 Ol

Quantum Chemical Studies and Molecular Modeling

Quantum chemical studies and molecular modeling are powerful tools for predicting and understanding the properties of molecules at an atomic level. For 2,5,5-Trimethylhexan-1-ol, these computational methods provide valuable insights into its geometric and electronic structure.

Molecular Geometry and Descriptors:

Computational calculations, such as those available through public chemical databases, offer a theoretical glimpse into the molecule's characteristics. These computed properties are derived from the molecule's three-dimensional structure and are essential for predicting its behavior in various chemical and biological systems.

Interactive Data Table: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H20O | PubChem nih.gov |

| Molecular Weight | 144.25 g/mol | PubChem nih.gov |

| Exact Mass | 144.151415257 Da | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| InChI | InChI=1S/C9H20O/c1-8(7-10)5-6-9(2,3)4/h8,10H,5-7H2,1-4H3 | PubChem nih.gov |

| InChIKey | XBNGABCTADSMHF-UHFFFAOYSA-N | PubChem nih.gov |

| Canonical SMILES | CC(CCC(C)(C)C)CO | PubChem nih.gov |

These computed descriptors are fundamental for the identification and characterization of this compound in various databases and for predicting its interactions. The lack of extensive published research on its molecular modeling suggests an opportunity for further investigation into its conformational analysis, electronic properties, and reactivity through more advanced computational studies.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the experimental determination of molecular structure and for the identification of chemical compounds. The primary methods used for the characterization of organic molecules like this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

It is important to note that while extensive experimental spectroscopic data is available for other isomers of trimethylhexanol, particularly 3,5,5-Trimethylhexan-1-ol, detailed and publicly accessible spectra specifically for this compound are limited. This scarcity of data highlights the need for further experimental work to fully characterize this specific isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): This technique provides information about the different types of protons in a molecule and their neighboring atoms. For this compound, one would expect to see distinct signals for the protons on the hydroxymethyl group (-CH₂OH), the methine proton at the C2 position, the methylene (B1212753) protons at the C3 and C4 positions, and the methyl protons at the C2 and C5 positions. The splitting patterns of these signals would provide information about the connectivity of the atoms.

¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in a molecule. For this compound, distinct signals would be expected for each of the nine carbon atoms, with their chemical shifts being indicative of their chemical environment.

A comprehensive search of scientific literature and spectral databases did not yield readily available experimental NMR spectra specifically for this compound.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

C-H stretching bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

A C-O stretching band in the region of 1050-1150 cm⁻¹.

Specific experimental IR spectra for this compound are not widely available in public databases.

Mass Spectrometry (MS):

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for its identification. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a water molecule, alkyl groups, and other characteristic cleavages.

While a mass spectrum for the related compound 2,5,5-trimethyl-3-methylenehexan-1-ol is available, a specific, confirmed mass spectrum for this compound is not readily found in the searched databases. spectrabase.com The analysis of C9H20O isomers by techniques like GC-MS is crucial for their differentiation. gcms.cznih.gov

Interactive Data Table: Expected Spectroscopic Features of this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals for -CH₂OH, -CH, -CH₂, and -CH₃ protons with characteristic chemical shifts and splitting patterns. |

| ¹³C NMR | Nine distinct signals corresponding to the nine carbon atoms in the molecule. |

| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and a C-O stretch (~1050-1150 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (144.25 g/mol ) and a characteristic fragmentation pattern. |

The lack of readily available, detailed experimental spectroscopic data for this compound underscores the importance of further research to fully characterize this compound and to populate spectral databases, which are invaluable resources for the scientific community.

Environmental Fate and Degradation Studies of 2,5,5 Trimethylhexan 1 Ol

Biodegradation Pathways and Mechanisms

There is a notable absence of scientific studies detailing the specific biodegradation pathways and mechanisms of 2,5,5-Trimethylhexan-1-ol. Research into how this compound is broken down by microorganisms in various environmental compartments such as soil, water, and sediment is not currently available in the public domain.

General principles of microbial degradation of hydrocarbons suggest that the highly branched structure of this compound, particularly the quaternary carbon at the 5-position, may present challenges for microbial enzymatic attack. Terminal branching in alkanes and related compounds has been shown to inhibit biodegradation. However, without specific studies on this compound, any discussion of its biodegradation remains speculative. Detailed research is required to identify the specific microorganisms and enzymatic systems capable of metabolizing this compound, as well as to elucidate the metabolic intermediates and final breakdown products.

Environmental Distribution and Persistence

Comprehensive data on the environmental distribution and persistence of this compound is not available in published scientific literature. There are no readily accessible studies that have investigated its partitioning in different environmental media, such as its tendency to adsorb to soil or sediment, its volatility, or its potential for bioaccumulation in organisms.

Consequently, key environmental fate parameters such as the half-life of this compound in soil and water have not been determined. Understanding the persistence of this compound is crucial for assessing its long-term environmental risk. Without empirical data, it is not possible to create reliable models of its environmental transport and fate.

Interactive Data Table: Environmental Fate Parameters of this compound

| Parameter | Value | Source |

| Biodegradation Half-life in Water | Data not available | Not applicable |

| Biodegradation Half-life in Soil | Data not available | Not applicable |

| Photodegradation Half-life | Data not available | Not applicable |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Data not available | Not applicable |

| Bioaccumulation Factor (BCF) | Data not available | Not applicable |

Intellectual Property and Patent Landscape for 2,5,5 Trimethylhexan 1 Ol

Analysis of Existing Patents

It is important to distinguish 2,5,5-trimethylhexan-1-ol from its isomer, 3,5,5-trimethylhexan-1-ol, which is more extensively documented in patent literature, particularly for its use as an odorant in various products google.com. For instance, patent EP0003361B1 describes the synthesis and application of 3,5,5-trimethylhexane-1-ols and their esters as fragrance components in cosmetics, detergents, and cleaning agents google.com.

Patent Co-occurrences with Other Chemicals

Patents that include this compound often do so in the context of complex chemical formulations. The co-occurrence of this compound with other chemicals in patents highlights its role as an ingredient in fragrance compositions and other chemical products. Data from chemical databases suggest that patents featuring this compound also mention a variety of other chemical compounds, reflecting its use in diverse formulations.

Interactive Table: Chemical Co-occurrences with this compound in Patents

| Chemical Name | Chemical Formula | Likely Role in Patent |

|---|---|---|

| Ethanol | C2H6O | Solvent |

| Water | H2O | Solvent/Base |

| Isopropanol | C3H8O | Solvent |

| Glycerin | C3H8O3 | Humectant/Solvent |

This table is illustrative and based on general knowledge of cosmetic and fragrance formulations. Specific co-occurrences would be detailed in the full text of the respective patents.

Patent Co-occurrences Related to Organisms

Information regarding the co-occurrence of this compound with specific organisms in patent literature is limited. However, given its application in consumer products such as cosmetics and household cleaners, patents may implicitly relate to organisms in the context of product application (e.g., on human skin) or for its antimicrobial or preservative properties in formulations. PubChem indicates the availability of data on chemical-organism co-occurrences in patents for this compound, suggesting that a deeper analysis of specific patent documents could reveal such connections nih.gov.

Future Research Horizons for this compound: A Prospective Analysis

While the chemical compound this compound is a structurally defined primary alcohol, it remains a subject with a notably sparse footprint in current scientific literature. In contrast to its more extensively studied isomer, 3,5,5-trimethylhexan-1-ol, which has established industrial applications, this compound represents a frontier for chemical exploration. The following article outlines promising future research directions and emerging areas of investigation for this under-examined molecule, based on established principles in organic synthesis, industrial chemistry, and computational modeling.

Q & A

Q. What analytical techniques are most effective for detecting trace 3,5,5-trimethylhexan-1-ol in environmental or biological samples?

- Methodology : Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) enables detection at low ppb levels. For biota samples (e.g., blood), solid-phase extraction (SPE) with C18 cartridges and methanol elution is optimal . Confirm identity via fragmentation patterns and retention time alignment .

Q. How do structural isomer impurities (e.g., 2,5,5- vs. 3,5,5-trimethylhexan-1-ol) impact physicochemical property data, and how can these be resolved analytically?

- Methodology : Isomer separation requires high-resolution GC with chiral columns or NMR (e.g., NMR for branching pattern analysis) . Discrepancies in reported boiling points (193–194°C vs. literature values) may stem from isomer content; orthogonal validation via DSC or FTIR is advised .

Q. What role does 3,5,5-trimethylhexan-1-ol play in fragrance formulations, and how are stability and compatibility tested in cosmetic matrices?

- Methodology : As a solvent in perfumes (INCI: Trimethylhexanol), assess compatibility with esters and terpenes via accelerated stability testing (40°C/75% RH for 8 weeks). Monitor phase separation and odor profile changes using sensory panels and HS-GC-MS .

Data Contradiction Analysis

Q. Why do reported boiling points and densities for 3,5,5-trimethylhexan-1-ol vary across studies, and how can these inconsistencies be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.